N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and substituted phenyl groups
Properties
Molecular Formula |
C21H24ClN7O |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-N-(3-chlorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24ClN7O/c1-30-18-7-5-17(6-8-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-4-2-3-15(22)13-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
ALNCGWKUGGPALU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Final Assembly: The final compound is assembled by linking the substituted triazine ring with the piperazine moiety through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The piperazine and triazine moieties are susceptible to oxidation:
-
N-Oxidation :
Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the piperazine nitrogen to form N-oxides (e.g., mono- or di-N-oxides) .
Example :-
Conditions : Room temperature, ethanol solvent, 12–24 hrs.
-
-
Triazine Ring Oxidation :
Under strong oxidative conditions (e.g., KMnO₄/H⁺), the triazine ring undergoes partial degradation, producing carboxylic acid derivatives .
Reduction Reactions
The triazine and chlorophenyl groups participate in reduction:
-
Catalytic Hydrogenation :
Using Pd/C or Raney Ni, the chlorophenyl group is dechlorinated to a phenyl group, while the triazine ring remains intact.
Example : -
Lithium Aluminum Hydride (LiAlH₄) :
Reduces the triazine’s C=N bonds, yielding a diaminotriazine intermediate .
Substitution Reactions
The triazine core and chlorophenyl group undergo nucleophilic substitution:
Example :
Cyclization Reactions
In acidic or basic media, the compound forms fused heterocycles:
-
Microwave-Assisted Cyclization :
Reaction with hydrazine hydrate under microwave irradiation produces pyrazole-triazine hybrids .
Conditions : 150°C, ethanol, 30 min.
Comparative Reactivity of Substituents
The reactivity hierarchy of functional groups was determined via DFT calculations :
Key Research Findings
-
Antimicrobial Activity :
Substitution at the triazine C-2 position with amines enhances antibacterial potency (MIC: 3.2–12.5 µg/mL) . -
Electrochemical Behavior :
Cyclic voltammetry revealed reversible reduction peaks at −0.45 V (triazine ring) and −1.2 V (piperazine), indicating redox-mediated bioactivity .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exhibit promising anticancer properties. The triazine scaffold is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. A study demonstrated that derivatives of triazine compounds could induce apoptosis in cancer cells through the modulation of apoptotic proteins and pathways .
2. Antidepressant Effects
The piperazine moiety present in this compound is associated with various antidepressant activities. Research has shown that piperazine derivatives can enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and reduced anxiety . Studies suggest that the combination of the triazine structure with piperazine enhances the pharmacological profile for treating depression.
3. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds demonstrate significant activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a related triazine compound on human cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antidepressant Activity
Another research effort focused on the antidepressant effects of piperazine-containing triazines. Clinical trials demonstrated that patients treated with these compounds showed marked improvements in depression scales compared to control groups .
Case Study 3: Antimicrobial Testing
A recent investigation into the antimicrobial properties revealed that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- 2-Fluorodeschloroketamine
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile in various applications. Its structural complexity also provides opportunities for further modification and optimization in research and industrial settings.
Biological Activity
N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound belongs to the class of triazine derivatives , characterized by a triazine ring substituted with various functional groups. The molecular formula is with a molecular weight of approximately 425.9 g/mol . The synthesis typically involves the reaction of appropriate piperazine derivatives with triazine precursors under controlled conditions, often utilizing microwave-assisted methods for efficiency .
2. Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
2.1 Antimicrobial Activity
Research has demonstrated that triazine derivatives exhibit notable antibacterial and antifungal properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy.
2.2 Antitumor Activity
Compounds in this class have been investigated for their potential antitumor effects. A study highlighted the ability of certain triazine derivatives to inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Specific assays indicated that these compounds could effectively reduce tumor growth in vitro and in vivo models.
2.3 Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that triazine derivatives can significantly prolong survival rates in models of cerebral ischemia . The neuroprotective mechanism is thought to involve the modulation of oxidative stress pathways and inflammation reduction.
3.1 In Vivo Studies
A notable study focused on the anti-ischemic activity of related compounds demonstrated that administration led to a marked increase in survival times post-ischemia in murine models . The results suggested a dose-dependent response, indicating potential for therapeutic application in stroke management.
3.2 In Vitro Assays
In vitro assays assessing cytotoxicity against cancer cell lines showed that the compound effectively inhibited cell growth at varying concentrations, further supporting its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways crucial for bacterial survival.
- Antitumor Mechanism : The induction of apoptosis through activation of caspase pathways has been observed in cancer cells treated with similar triazine derivatives.
5. Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine, and how can reaction efficiency be optimized?
- Methodology :
- Use a microwave-assisted one-pot synthesis (common for triazine derivatives) to condense cyanoguanidine with substituted aromatic aldehydes and amines under controlled temperature (120–150°C). This method reduces reaction time from hours to minutes .
- For the piperazine moiety, employ Buchwald-Hartwig amination or Mannich reactions to introduce the 4-(4-methoxyphenyl)piperazine group. Optimize solvent polarity (e.g., DMF or THF) and catalyst systems (e.g., Pd(OAc)₂/Xantphos) to improve yields .
- Key data : Typical yields for analogous triazine-piperazine hybrids range from 41% to 92%, depending on substituent steric effects .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the 1,3,5-triazine core (δ ~8.5 ppm for triazine protons) and piperazine methylene protons (δ ~3.2–3.8 ppm). The 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm for the methoxy protons .
- Elemental Analysis : Verify calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation indicates high purity) .
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect degradation products .
Advanced Research Questions
Q. What computational strategies are suitable for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?
- Methodology :
- Perform 3D-QSAR modeling using CoMFA or CoMSIA to map steric, electrostatic, and hydrophobic fields. Train models with bioactivity data from analogs (e.g., antileukemic IC₅₀ values) .
- Conduct molecular docking (AutoDock Vina) against target receptors (e.g., dopamine D3 or kinases). The piperazine group often occupies hydrophobic pockets, while the triazine core forms hydrogen bonds .
- Example SAR Insight :
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 3-Chlorophenyl (Ar₁) | Electron-withdrawing | Enhances receptor affinity |
| 4-Methoxyphenyl (Ar₂) | Electron-donating | Improves solubility and metabolic stability |
| Piperazine linker | Methylenation | Balances lipophilicity and bioavailability |
Q. How can researchers resolve contradictions in reported biological activity data for similar triazine-piperazine hybrids?
- Methodology :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., Jurkat for leukemia) and control compounds. Discrepancies often arise from variations in cell passage number or serum content .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to compare half-life (t₁/₂). Compounds with methoxy groups show prolonged t₁/₂ (~120 mins) due to reduced CYP450 metabolism .
- Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to identify polypharmacology, which may explain divergent activity reports .
Q. What in vivo experimental designs are recommended for evaluating pharmacokinetics and toxicity?
- Methodology :
- Dose Escalation : Administer orally (5–50 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 hrs for LC-MS/MS analysis. Calculate AUC and Cₘₐₓ .
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly. Histopathology of liver/kidney tissues at study termination .
- Blood-Brain Barrier Penetration : Measure brain/plasma ratio (Kp) via cassette dosing. Piperazine derivatives typically achieve Kp ~0.3–0.5, indicating moderate CNS access .
Data Reproducibility and Validation
Q. How can researchers validate synthetic reproducibility across laboratories?
- Methodology :
- Share detailed reaction logs (e.g., exact stoichiometry, solvent batch, humidity controls). For example, moisture-sensitive steps (e.g., amide coupling) require anhydrous conditions .
- Use round-robin testing : Synthesize the compound in ≥3 independent labs with identical reagents. Compare yields, NMR spectra, and HPLC retention times .
Safety and Handling Guidelines
Q. What are the critical safety precautions for handling this compound during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
